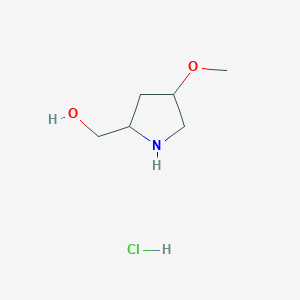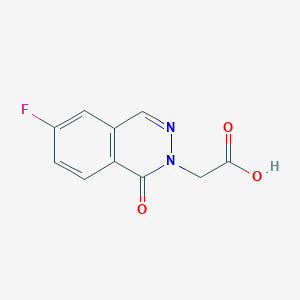
3-(2-Bromo-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of bromine and methyl groups in its structure suggests potential reactivity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with 2-methylphenylpiperidin-2-one.
Bromination: Introduce a bromine atom at the 2-position of the piperidinone ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Acylation: Acylate the brominated intermediate with 2-bromo-2-methylpropanoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Bromo-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one may have applications in:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on biological systems, possibly as a ligand for receptor studies.
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom could influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chloro-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one: Similar structure but with a chlorine atom instead of bromine.
3-(2-Methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one: Lacks the halogen atom, which may affect its reactivity and applications.
Uniqueness
The presence of the bromine atom in 3-(2-Bromo-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one may confer unique reactivity, making it a valuable intermediate in organic synthesis and potentially enhancing its biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C16H20BrNO2 |
|---|---|
Poids moléculaire |
338.24 g/mol |
Nom IUPAC |
3-(2-bromo-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C16H20BrNO2/c1-11-7-4-5-9-13(11)18-10-6-8-12(15(18)20)14(19)16(2,3)17/h4-5,7,9,12H,6,8,10H2,1-3H3 |
Clé InChI |
MRDWOXWPGPTMID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CCCC(C2=O)C(=O)C(C)(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13219148.png)

![Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13219159.png)
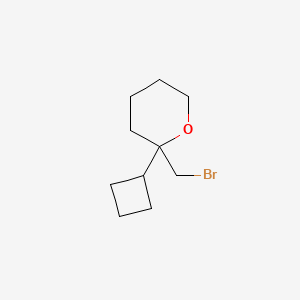
![1-(3-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13219162.png)
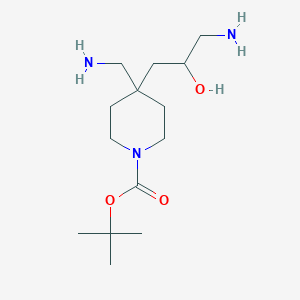
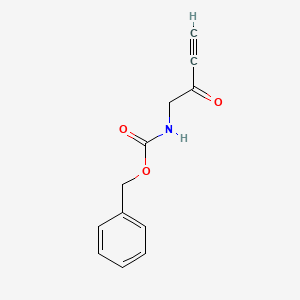
![8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219173.png)
![{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol](/img/structure/B13219185.png)
